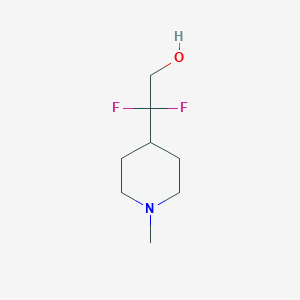
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H15F2NO This compound features a piperidine ring substituted with a methyl group and a difluoroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperidine and difluoroethanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the nucleophilic substitution of a halogenated precursor with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethanol moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The piperidine ring provides structural stability and can modulate the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(1-ethylpiperidin-4-yl)ethan-1-ol
- 2,2-Difluoro-2-(1-methylpyrrolidin-3-yl)ethan-1-ol
- 2,2-Difluoro-2-(1-methylazetidin-3-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethanol moiety enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C8H15F2NO |
|---|---|
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H15F2NO/c1-11-4-2-7(3-5-11)8(9,10)6-12/h7,12H,2-6H2,1H3 |
Clave InChI |
NBHUQJZRROTOLW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


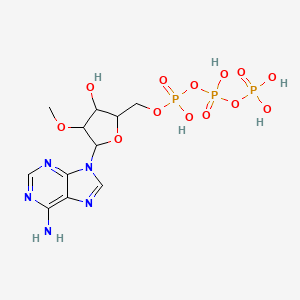

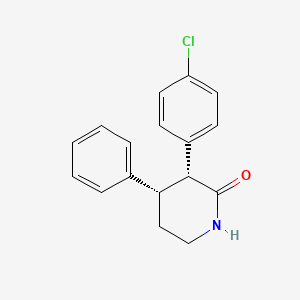

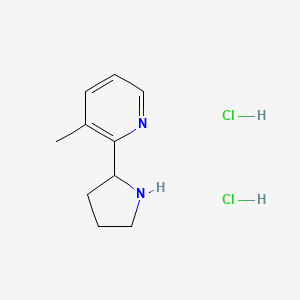

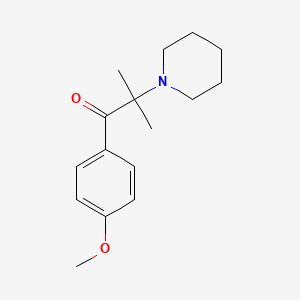
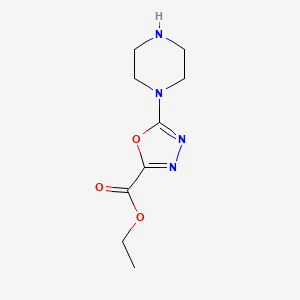

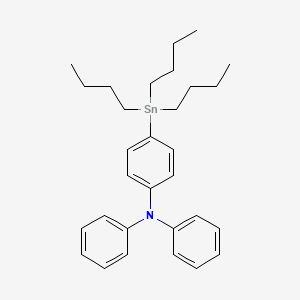

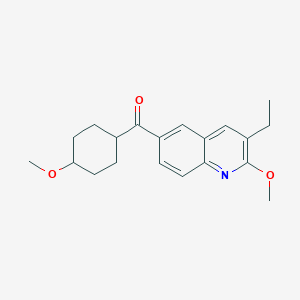
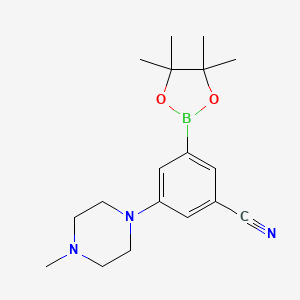
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
